molecular formula C12H11N3O2S B14360171 Methyl 2-imino-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carboxylate CAS No. 91293-04-8

Methyl 2-imino-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carboxylate

Cat. No.: B14360171
CAS No.: 91293-04-8
M. Wt: 261.30 g/mol
InChI Key: CELWVZJKYBDLQO-UHFFFAOYSA-N
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Description

Methyl 2-imino-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring fused with an imino and phenylhydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-imino-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carboxylate typically involves the reaction of methyl 2-amino-3-carboxylate with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .

Industrial Production Methods

the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-imino-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-imino-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-imino-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both imino and phenylhydrazinylidene groups, which confer distinct chemical and biological properties.

Properties

CAS No.

91293-04-8

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

methyl 2-amino-5-phenyldiazenylthiophene-3-carboxylate

InChI

InChI=1S/C12H11N3O2S/c1-17-12(16)9-7-10(18-11(9)13)15-14-8-5-3-2-4-6-8/h2-7H,13H2,1H3

InChI Key

CELWVZJKYBDLQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=C1)N=NC2=CC=CC=C2)N

Origin of Product

United States

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